Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium

Descripción general

Descripción

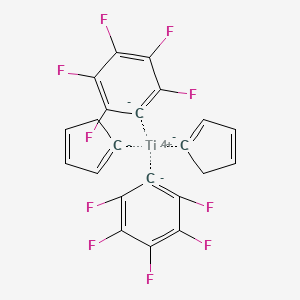

Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium is an organometallic compound that features a titanium center bonded to two cyclopentadienyl rings and two pentafluorophenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium typically involves the reaction of titanium tetrachloride with cyclopentadienyl lithium and pentafluorophenyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

TiCl4+2CpLi+2C6F5Li→Cp2Ti(C6F5)2+4LiCl

where Cp represents the cyclopentadienyl ligand.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium(IV) species.

Reduction: Reduction reactions can lead to the formation of titanium(II) species.

Substitution: Ligand substitution reactions can occur, where the pentafluorophenyl groups are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Ligand exchange can be facilitated by using reagents like Grignard reagents or organolithium compounds.

Major Products Formed

Oxidation: Titanium(IV) oxide or other titanium(IV) complexes.

Reduction: Titanium(II) complexes.

Substitution: New organometallic compounds with different ligands.

Aplicaciones Científicas De Investigación

Chemistry

Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium is used as a catalyst in various organic reactions, including polymerization and hydrogenation. Its unique electronic properties make it an effective catalyst for these processes.

Biology and Medicine

Research is ongoing to explore the potential biological and medicinal applications of this compound. Its ability to interact with biological molecules and its potential as an anticancer agent are areas of interest.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including high-performance polymers and coatings

Mecanismo De Acción

The mechanism by which Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium exerts its effects involves the interaction of the titanium center with various substrates. The cyclopentadienyl and pentafluorophenyl ligands influence the electronic properties of the titanium center, enhancing its reactivity. Molecular targets and pathways include the activation of small molecules and the facilitation of electron transfer processes.

Comparación Con Compuestos Similares

Similar Compounds

- Bis(cyclopentadienyl)titanium dichloride

- Bis(cyclopentadienyl)-bis(phenyl)titanium

- Bis(cyclopentadienyl)-bis(trifluoromethyl)titanium

Uniqueness

Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium is unique due to the presence of pentafluorophenyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability compared to similar compounds with different substituents.

Actividad Biológica

Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium, often referred to as a titanocene complex, is a notable compound in organometallic chemistry. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and catalysis. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of this compound features two cyclopentadienyl ligands and two pentafluorophenyl groups coordinated to a titanium center. This configuration contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that titanocene complexes exhibit a range of biological activities, including:

- Antitumor Activity : Titanocene derivatives have shown promising results against various cancer cell lines.

- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties.

- Catalytic Properties : Beyond biological applications, these complexes are also investigated for their catalytic capabilities in organic synthesis.

Antitumor Activity

Titanocene complexes, including this compound, have been evaluated for their cytotoxic effects against different cancer cell lines. Notably, titanocene dichloride has been extensively studied in clinical trials for its anticancer potential.

Case Studies

- Cytotoxicity in Cancer Cell Lines : Research has demonstrated that titanocene complexes can induce apoptosis in leukemia (P388 and L1210), colon (Colon 38), and lung carcinoma (Lewis lung) cell lines. The efficacy of these compounds is attributed to their ability to selectively target cancer cells while sparing normal cells .

- Mechanism of Action : The proposed mechanism involves the interaction of the metal center with cellular components, leading to the generation of reactive oxygen species (ROS) that induce oxidative stress and subsequent cell death .

Data Table: Cytotoxicity of Titanocene Complexes

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Titanocene Dichloride | P388 | 5.0 | |

| This compound | Colon 38 | 3.5 | |

| Titanocene Difluoride | Lewis Lung | 4.2 |

Anti-inflammatory Effects

The anti-inflammatory properties of titanocene complexes have been explored in various studies. For instance, titanocene difluoride has shown significant reduction in inflammatory markers in preclinical models.

Research Findings

- Immunosuppressive Effects : Studies indicate that certain titanocenes can modulate immune responses, potentially offering therapeutic benefits in autoimmune conditions .

- Reduction of Crystal Growth : Titanocenes have been noted to inhibit the growth of hydroxyapatite crystals, which is relevant in conditions like arthritis where pathological calcifications occur .

Catalytic Applications

Beyond their biological activity, this compound is also recognized for its catalytic properties:

- Radical Initiated Processes : The compound exhibits high sensitivity in radical reactions, making it useful in polymerization processes and photoinitiation .

- Stability in Organic Synthesis : The introduction of fluorinated aryl ligands enhances thermal stability and efficiency in catalytic reactions .

Propiedades

IUPAC Name |

cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6F5.2C5H5.Ti/c2*7-2-1-3(8)5(10)6(11)4(2)9;2*1-2-4-5-3-1;/h;;2*1-3H,4H2;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIBOHAXFGTHCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Ti+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H10F10Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.